2-amino-6-chlorobenzimidazole

Overview

Description

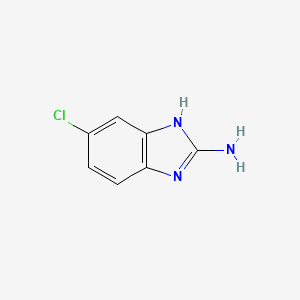

2-Amino-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with an amino group at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses

Mode of Action

Benzimidazoles, in general, are known to interact with their targets and cause changes that lead to their therapeutic effects . The specific interactions of 2-Amino-6-Chlorobenzimidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways, leading to their wide range of pharmacological properties

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, in general, have been studied, and they are known for their excellent properties, like increased stability, bioavailability, and significant biological activity

Result of Action

Benzimidazoles, in general, are known to have a wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more

Action Environment

Benzimidazoles are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-2-amine, 5-chloro- plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

1H-Benzimidazol-2-amine, 5-chloro- has notable effects on various cell types and cellular processes. It has been tested on cell lines such as HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-2-amine, 5-chloro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-2-amine, 5-chloro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature variations . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cell lines.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-2-amine, 5-chloro- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1H-Benzimidazol-2-amine, 5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. Additionally, it can affect metabolic flux and metabolite levels, altering cellular homeostasis.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-2-amine, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1H-Benzimidazol-2-amine, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be targeted to mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells. Post-translational modifications, such as phosphorylation, can also direct this compound to specific cellular compartments, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chlorobenzimidazole typically involves the cyclization of o-phenylenediamine derivatives. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields this compound through a cyclization process facilitated by the acidic environment .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of benzimidazole.

Reduction Products: Reduced amine derivatives.

Scientific Research Applications

2-Amino-6-chlorobenzimidazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

Biological Studies: Used as a probe to study enzyme interactions and biological pathways.

Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.

6-Chlorobenzimidazole: Lacks the amino group, affecting its reactivity and applications.

2-Amino-5-chlorobenzimidazole: Similar structure but with the chlorine atom at the fifth position, leading to variations in its chemical behavior

Uniqueness

2-Amino-6-chlorobenzimidazole is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.